molecular formula C15H14IN3O3 B1672080 Iomazenil CAS No. 127985-21-1

Iomazenil

Cat. No.: B1672080
CAS No.: 127985-21-1
M. Wt: 411.19 g/mol
InChI Key: FRIZVHMAECRUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iomazenil (Ro 16-0154) is a benzodiazepine (BZD) receptor ligand with high affinity for GABAA receptors containing α1, α2, α3, or α5 subunits. Structurally, it is an iodinated analog of flumazenil (Ro 15-1788), a well-known BZD antagonist . Unlike flumazenil, which acts as a competitive antagonist, this compound functions as an inverse agonist, producing a net GABAergic deficit by reducing receptor activity . This property makes it valuable in neuroimaging and research on psychiatric and neurological disorders, including epilepsy, Alzheimer’s disease, and schizophrenia .

This compound is primarily used in single-photon emission computed tomography (SPECT) to map BZD receptor density, with optimal imaging performed 3.0–3.5 hours post-injection . Its clinical applications include identifying epileptogenic foci, assessing neuronal damage in stroke, and investigating GABA dysfunction in schizophrenia .

Properties

IUPAC Name

ethyl 7-iodo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIZVHMAECRUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048774
Record name Iomazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127985-21-1
Record name Iomazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iomazenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iomazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DVX185FLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iomazenil involves a nucleophilic exchange reaction. The process includes flushing a reaction mixture with nitrogen and heating it at 121°C for 25 minutes. The reaction mixture typically consists of bromo-mazenil, tin(II) sulfate, 2,5-dihydroxybenzoic acid, citric acid, and Iodine-123 . The labeling yield obtained is between 80% and 90%, and further purification can be achieved through high-performance liquid chromatography (HPLC) separation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for clinical and research applications.

Chemical Reactions Analysis

Types of Reactions: Iomazenil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different iodinated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Imaging Applications

1.1 SPECT Imaging of Benzodiazepine Receptors

Iomazenil is primarily utilized in single-photon emission computed tomography (SPECT) to visualize benzodiazepine receptor binding in the brain. This imaging technique is crucial for understanding various neurological conditions:

  • Epilepsy : this compound has been shown to effectively identify seizure foci in patients with epilepsy, offering a non-invasive alternative to traditional methods like fluorodeoxyglucose PET imaging .
  • Panic Disorder : Research indicates that alterations in benzodiazepine receptor function may contribute to anxiety disorders. A study using this compound SPECT demonstrated decreased receptor binding in patients with panic disorder compared to healthy controls, providing insights into the neurobiological underpinnings of anxiety .
  • Alzheimer's Disease : A multicenter study evaluated this compound's efficacy in diagnosing Alzheimer's disease by mapping benzodiazepine receptor distribution in the brain. The findings revealed significant differences in receptor uptake between Alzheimer's patients and healthy individuals, suggesting its potential role in early diagnosis .

Neuropharmacological Research

2.1 Investigating GABAergic Function

This compound's unique pharmacological profile allows researchers to explore GABA receptor function and its implications for psychiatric disorders:

  • Schizophrenia Studies : this compound has been used to induce transient GABA deficits in schizophrenia patients, revealing its anxiogenic effects and potential to exacerbate psychotic symptoms. This research supports the hypothesis that GABA deficiency may play a role in the pathophysiology of schizophrenia .
  • Cognitive Function Assessment : In studies involving moyamoya disease patients, this compound SPECT was employed to assess neuronal viability and cognitive function pre- and post-revascularization surgery. The results indicated a correlation between improved cognitive function and increased this compound uptake in viable brain regions .

Potential Therapeutic Uses

3.1 Alcohol Use Disorder

This compound is being investigated as a potential treatment for alcohol use disorder due to its ability to modulate GABAergic activity. By antagonizing benzodiazepine receptors, it may help alleviate withdrawal symptoms and reduce cravings .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

Study Focus Findings Applications
EpilepsyEffective identification of seizure fociNon-invasive imaging technique
Panic DisorderDecreased benzodiazepine receptor binding in affected individualsInsights into anxiety disorder mechanisms
Alzheimer's DiseaseSignificant differences in receptor uptake between patients and controlsEarly diagnostic tool
SchizophreniaInduction of GABA deficits exacerbates symptomsUnderstanding psychosis mechanisms
Cognitive Function (Moyamoya)Correlation between this compound uptake and cognitive improvement post-surgeryAssessment of neuronal viability

Mechanism of Action

Iomazenil exerts its effects by binding to benzodiazepine receptors in the brain. It acts as an antagonist and partial inverse agonist, modulating the activity of GABA receptors. This modulation affects the levels of GABA in the brain, influencing various neurological and psychological processes . The molecular targets include the central-type benzodiazepine receptors, and the pathways involved are primarily related to GABAergic neurotransmission .

Comparison with Similar Compounds

Flumazenil (Ro 15-1788)

  • Affinity : Both flumazenil and iomazenil bind to BZD receptors with high affinity (Kd = 0.4–1.5 nM for flumazenil; ~0.5 nM for this compound) . However, this compound exhibits slightly higher receptor occupancy in vivo .
  • Imaging Use : Flumazenil is used in positron emission tomography (PET), while this compound’s iodine-123 label makes it suitable for SPECT, offering cost advantages .
  • Clinical Effects : Flumazenil reverses BZD overdose, whereas this compound exacerbates psychosis in schizophrenia when combined with dopamine or serotonin agonists (e.g., amphetamine, m-CPP) .
Parameter Flumazenil This compound
Mechanism Competitive antagonist Inverse agonist
Primary Use Reversal of BZD overdose SPECT imaging, research
Receptor Occupancy ~25% at 3.7 μg/kg dose ~25% (similar)
Imaging Modality PET SPECT
Psychotomimetic Effects None Increases with co-administration

FG7142

  • Mechanism : FG7142 is a β-carboline inverse agonist that reduces GABAergic transmission, similar to this compound .
  • Clinical Effects : Both compounds exacerbate psychosis in schizophrenia, but FG7142 is less used in imaging due to unfavorable pharmacokinetics .

Technetium-99m-HMPAO

  • Application : A perfusion tracer used in SPECT to assess cerebral blood flow, unlike this compound, which maps BZD receptors .
  • Alzheimer’s Disease: In Alzheimer’s patients, HMPAO reveals hypoperfusion, while this compound SPECT shows preserved BZD receptor binding despite neuronal loss, offering complementary diagnostic insights .
Parameter This compound SPECT Tc-99m-HMPAO SPECT
Target BZD receptor density Cerebral perfusion
Alzheimer’s Findings Preserved receptors Reduced perfusion
Epilepsy Localization Superior accuracy (100% PPV) Lower accuracy (92% PPV)

Other BZD Receptor Ligands

  • [<sup>11</sup>C]Flumazenil : Used in PET for higher spatial resolution but requires cyclotron production, limiting accessibility compared to SPECT-compatible this compound .
  • [<sup>123</sup>I]Ioflupane: A dopamine transporter ligand; unlike this compound, it is used in Parkinson’s diagnosis .

Key Research Findings

Epilepsy Localization

  • This compound SPECT achieves 100% positive predictive value (PPV) in identifying epileptic foci, outperforming perfusion imaging (92% PPV) .

Neuropsychiatric Disorders

  • Schizophrenia : this compound increases psychosis in antipsychotic-treated patients, likely via GABA deficit-induced dopamine dysregulation .
  • ADHD : Elevated this compound binding in the posterior cingulate cortex correlates with anxiety/depression scores, suggesting GABAergic involvement in behavioral dysregulation .

Ischemic Damage

  • In cerebral infarction, this compound SPECT reveals reduced BZD receptor binding in infarcted regions (L/C ratio = 0.53 ± 0.08), providing neuron-specific data beyond perfusion imaging .

Biological Activity

Iomazenil, a benzodiazepine derivative, is primarily known for its role as a radioligand in SPECT imaging to assess GABA(A) receptor function in the brain. Its biological activity is characterized by its ability to bind selectively to benzodiazepine receptors, influencing various neurophysiological processes. This article explores the biological activity of this compound through detailed research findings, case studies, and relevant data tables.

This compound acts as a benzodiazepine receptor antagonist with inverse agonist properties. This means it can inhibit the effects of traditional benzodiazepines while also inducing effects opposite to those of agonists. Research indicates that this compound can lead to anxiogenic effects and proconvulsant activity at higher doses, reflecting its role in modulating GABAergic neurotransmission .

SPECT Imaging

This compound is utilized in SPECT imaging to visualize GABA(A) receptor distribution in the brain. It has been particularly useful in diagnosing conditions such as epilepsy and Alzheimer's disease by highlighting areas of altered receptor binding.

Table 1: Summary of this compound SPECT Findings in Clinical Studies

Study TypeConditionKey Findings
Multicenter StudyEpilepsy100% positive predictive value for identifying epileptogenic zones .
Case StudyAlzheimer's DiseaseHigh uptake in medial occipital cortex; significant findings in TLE patients .
Case ReportGlobal Autobiographical AmnesiaReduced uptake in left medial temporal lobe .

Research Findings

  • Psychiatric Disorders : A study involving patients with schizophrenia showed that this compound increased psychotic symptoms and perceptual alterations, supporting the GABA-deficit hypothesis of schizophrenia . The study involved 13 patients receiving this compound, with results indicating a significant difference in response compared to healthy controls.
  • Eating Disorders : In a study assessing anorexia nervosa patients, lower this compound binding activity correlated with higher symptom severity scores on psychometric tests. This suggests that this compound binding may serve as a biomarker for clinical outcomes in such disorders .
  • Epilepsy Localization : A retrospective analysis of 12 patients with temporal lobe epilepsy demonstrated that decreased this compound uptake correlated with the localization of the epileptogenic zone, enhancing preoperative evaluation accuracy .

Case Studies

  • Case Study on Amnesia : A 62-year-old woman with global autobiographical amnesia exhibited reduced this compound uptake in her left medial temporal lobe. This case highlighted the utility of this compound SPECT in detecting functional brain abnormalities when conventional imaging techniques yielded negative results .
  • Clinical Evaluation of Epileptic Patients : In a multicenter study, this compound was administered to patients with various neurological conditions. The findings indicated that this compound could effectively delineate areas of abnormal receptor distribution, aiding in diagnosis and treatment planning .

Q & A

Basic Research Questions

Q. How can researchers establish baseline parameters for Iomazenil (¹²³I-iomazenil) SPECT imaging in healthy human cohorts?

  • Methodological Approach: Conduct voxel-based morphometric analyses with partial volume effect (PVE) correction to account for age-related gray matter changes. Use standardized protocols for tracer administration (e.g., 167 MBq dosage) and image acquisition (3-hour post-injection SPECT) to minimize variability. Include exclusion criteria for neurological/psychiatric disorders and validate results against age-matched controls .

Q. What experimental controls are critical for validating this compound’s specificity to central benzodiazepine receptors (CBR) in vivo?

  • Methodological Approach: Compare this compound binding potential (BP) in target regions (e.g., occipital cortex) with areas of known low CBR density (e.g., white matter). Use competitive inhibition studies with unlabeled benzodiazepines (e.g., flumazenil) to confirm receptor-specific uptake. Validate findings with post-mortem autoradiography when feasible .

Q. How can researchers optimize this compound SPECT protocols for longitudinal studies assessing neuronal viability post-ischemia?

  • Methodological Approach: Standardize imaging intervals (e.g., 5 days to 23 months post-stroke) and use a two-compartment model to calculate distribution volume (Vd). Pair SPECT with perfusion imaging (e.g., IMP SPECT) to distinguish between reversible ischemia and infarction. Normalize data using asymmetry ratios (affected vs. contralateral hemispheres) .

Advanced Research Questions

Q. How do contradictions between this compound SPECT and cerebral perfusion imaging (e.g., IMP SPECT) in cerebrovascular disease inform neuronal salvageability?

  • Methodological Approach: Analyze discordant cases where this compound shows preserved receptor binding despite hypoperfusion. Use voxel-based statistical parametric mapping (SPM) to correlate BP with clinical outcomes (e.g., motor recovery). Investigate whether preserved CBR binding predicts post-reperfusion functional improvement, as seen in carotid endarterectomy cases .

Q. What statistical methods resolve discrepancies in age-related CBR binding studies when using PVE-corrected vs. uncorrected SPECT data?

  • Methodological Approach: Apply multivariate regression to isolate the influence of regional gray matter concentration (rGMC) on BP. Use SPM with PVE correction to eliminate confounding morphometric changes. Compare results with uncorrected datasets to quantify overestimation/underestimation errors, as demonstrated in healthy aging studies .

Q. How can semiquantitative approaches improve the diagnostic accuracy of this compound SPECT in early-stage Alzheimer’s disease?

  • Methodological Approach: Develop region-of-interest (ROI) quotients for medial temporal lobes and posterior cingulate cortex. Validate against amyloid-PET or CSF biomarkers. Address limitations in early multicentre trials (e.g., variability in visual vs. semiquantitative analysis) by standardizing ROI templates and harmonizing imaging protocols across sites .

Q. What experimental designs validate this compound’s utility in quantifying incomplete cerebral infarction after reperfusion?

  • Methodological Approach: Correlate post-reperfusion BP reductions with histopathological markers of neuronal loss (e.g., NeuN staining) in animal models. In clinical studies, track cortical atrophy on MRI alongside longitudinal SPECT to distinguish incomplete infarction from complete neuronal death. Use asymmetry ratios <0.80 as a threshold for significant neuronal loss .

Methodological Considerations for Data Analysis

  • Handling Contradictory Data : Use mixed-effects models to account for inter-center variability in multicentre studies. For example, discrepancies in Alzheimer’s diagnosis accuracy (e.g., 81% negative predictive value in epilepsy vs. lower specificity in dementia) may reflect differences in ROI selection or patient stratification .
  • PVE Correction : Implement scanner-specific point-spread function (PSF) deconvolution to improve spatial resolution. Validate correction algorithms using phantom studies mimicking cortical thinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iomazenil
Reactant of Route 2
Reactant of Route 2
Iomazenil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.